![molecular formula C29H46N2 B14447139 1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole CAS No. 78430-95-2](/img/structure/B14447139.png)
1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Attachment of the Heptadecyl Chain: The heptadecyl chain can be introduced through a nucleophilic substitution reaction using a suitable heptadecyl halide.
Introduction of the Ethenylphenyl Group: The ethenylphenyl group can be attached via a Friedel-Crafts alkylation reaction, where the imidazole ring acts as the nucleophile.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The imidazole ring can be reduced to form a saturated imidazoline ring.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Epoxide or diol derivatives.
Reduction: Saturated imidazoline derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: As a probe for studying biological systems due to its unique structural features.
Medicine: Potential use as an antimicrobial or antifungal agent.
Industry: As an intermediate in the synthesis of more complex molecules or materials.
Mechanism of Action
The mechanism of action of 1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole depends on its specific application. For instance, as an antimicrobial agent, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The imidazole ring can also interact with various enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
1-[(3-Ethenylphenyl)methyl]-2-octadecyl-1H-imidazole: Similar structure with an octadecyl chain instead of a heptadecyl chain.
1-[(3-Ethenylphenyl)methyl]-2-hexadecyl-1H-imidazole: Similar structure with a hexadecyl chain.
Uniqueness: 1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole is unique due to its specific combination of a long heptadecyl chain and an ethenylphenyl group, which may impart distinct physicochemical properties and biological activities compared to its analogs.
Properties
CAS No. |
78430-95-2 |
|---|---|
Molecular Formula |
C29H46N2 |
Molecular Weight |
422.7 g/mol |
IUPAC Name |
1-[(3-ethenylphenyl)methyl]-2-heptadecylimidazole |
InChI |
InChI=1S/C29H46N2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-29-30-23-24-31(29)26-28-21-19-20-27(4-2)25-28/h4,19-21,23-25H,2-3,5-18,22,26H2,1H3 |
InChI Key |
JJJSSYMTBGTVNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NC=CN1CC2=CC(=CC=C2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Benzenesulfonyl)naphtho[1,2-D][1,2,3]oxadiazole](/img/structure/B14447069.png)
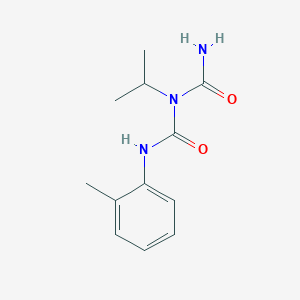
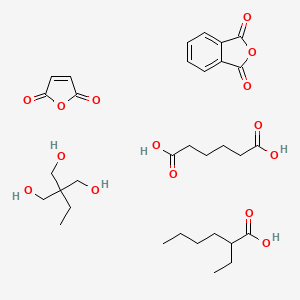
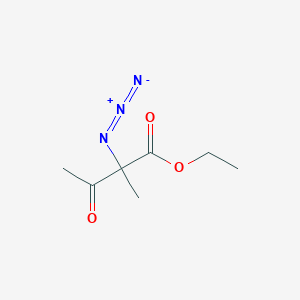
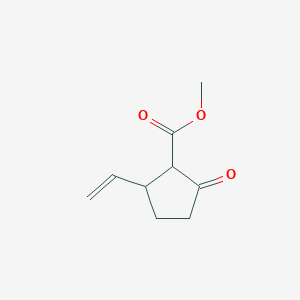
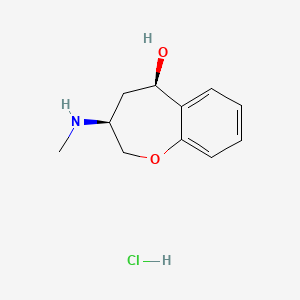
![Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]-](/img/structure/B14447122.png)
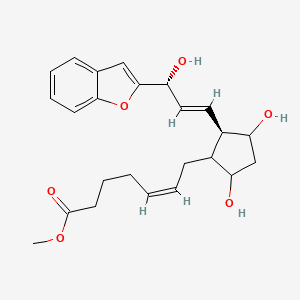
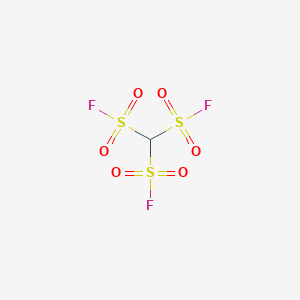
![(6AR-trans)-6A,7,8,10A-Tetrahydro-1-hydroxy-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-3-pentanoic acid](/img/structure/B14447126.png)
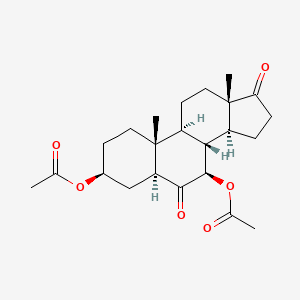
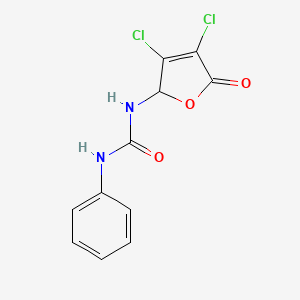
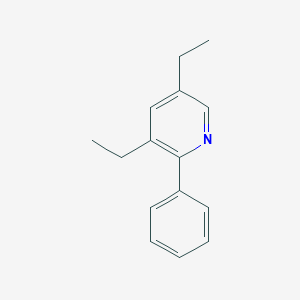
![2-Amino-6-methylpyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14447142.png)
